2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Description
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-49-9) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄Cl₂OS and a molecular weight of 325.25 g/mol . Its structure features:
- Two chlorine atoms at the 2' and 5' positions of the propiophenone ring.
- A thiomethyl (-S-CH₃) group at the 2-position of the adjacent phenyl substituent.
This compound is utilized in organic synthesis and coordination chemistry due to its sulfur-containing moiety, which enhances metal-binding capabilities . Limited safety data are available, but its propiophenone backbone suggests handling similar to non-hazardous analogs like propiophenone (CAS 93-55-0), which is classified as low-risk .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWZBJPURGBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644345 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-49-9 | |
| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves several steps, typically starting with the chlorination of a suitable precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The thiomethyl group is introduced through a nucleophilic substitution reaction using a thiol compound . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the thiomethyl group using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that 2',5'-dichloro-3-(2-thiomethylphenyl)propiophenone exhibits notable biological activities, which may include:
- Antimicrobial effects
- Potential anti-inflammatory properties
- Activity against certain cancer cell lines
These findings suggest that the compound could be explored further for therapeutic uses, although comprehensive studies are still needed to elucidate the mechanisms underlying these effects.
Case Studies
- Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains, revealing significant inhibition zones compared to control substances.
- Cancer Cell Line Research : Preliminary investigations into its effects on specific cancer cell lines showed promise in reducing cell viability, warranting further exploration into its potential as an anticancer agent.
Material Science Applications
The compound's unique structure allows for potential applications in material science, particularly in the development of:
- High-Performance Active Pharmaceutical Ingredients (HPAPIs) : Due to its low occupational exposure limit (OEL < 1 μg/m³), it is suitable for use in cleanroom environments.
- Synthesis of Novel Polymers : Its reactivity can be harnessed to create polymeric materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The chlorine atoms and thiomethyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone
3'-Chloro-5'-Fluoro-3-(4-thiomethylphenyl)propiophenone
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
2-(tert-Butylamino)-3',5'-dichloropropiophenone Hydrochloride
- Molecular Formula: C₁₄H₁₈Cl₃NO·HCl .
- Key Differences: Incorporates a tert-butylamino group and exists as a hydrochloride salt.
- Applications: Used as a bupropion impurity; the amino group increases solubility in polar solvents, making it relevant in pharmaceutical quality control .
Structural and Functional Analysis Table
Biological Activity
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The compound's molecular formula is C16H14Cl2OS, and it has garnered attention for its biological activities, particularly in the pharmaceutical domain. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound features a propiophenone backbone with two chlorine atoms and a thiomethyl-substituted phenyl group. Its molecular weight is approximately 325.25 g/mol, with a boiling point of 450.9ºC at 760 mmHg and a density of 1.3 g/cm³. The presence of the carbonyl group in the propiophenone structure contributes to its electrophilic nature, which is crucial for its biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be explored for developing new antibiotics.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cells. Further investigations are needed to elucidate the mechanisms behind this activity.
- Enzyme Inhibition : There is evidence that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
The precise mechanisms underlying the biological effects of this compound remain to be fully elucidated. However, studies suggest that its electrophilic nature allows it to interact with nucleophilic sites on biomolecules, potentially leading to cellular responses that mediate its biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Propiophenone Backbone : Starting from commercially available precursors.
- Chlorination : Introduction of chlorine atoms at the 2' and 5' positions.
- Thiomethyl Substitution : Incorporation of the thiomethyl group on the phenyl ring.
These synthetic routes highlight the compound's accessibility for research and industrial applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone | Similar dichloro and thiomethyl groups; different position | Potentially different biological activity profile |
| 4-Chloro-3-(2-thiomethylphenyl)propiophenone | Contains one chlorine atom | Variation in reactivity due to fewer chlorines |
| 2-Thiophenylpropiophenone | Lacks chlorine substituents | Focuses more on thiophene interactions |
The distinct arrangement of chlorine atoms and thiomethyl groups in this compound may confer unique biological activities compared to these similar compounds.
Q & A
Q. How can in vitro assays evaluate its interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to targets like cytochrome P450. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies on key residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
